molecular formula C13H27Cl2N3O2 B1396442 Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride CAS No. 1211474-84-8

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

Cat. No.: B1396442
CAS No.: 1211474-84-8
M. Wt: 328.3 g/mol
InChI Key: HCARENOCWWDCTR-UHFFFAOYSA-N
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Description

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride is a chemical reagent designed for research and development applications. This compound features a hybrid structure incorporating both piperazine and piperidine rings, two of the most prominent scaffolds in medicinal chemistry . The piperazine ring is a privileged structure known for its broad and potent biological activity, serving as a key component in molecules with demonstrated pharmacological properties . The presence of the basic piperazine nitrogen atoms, typically protonated under physiological conditions to form dihydrochloride salts, can enhance water solubility and is often crucial for molecular interactions with biological targets . The ethyl carboxylate group offers a handle for further synthetic modification, allowing researchers to create amide derivatives or other functional groups. This combination of a bifunctional heterocyclic core and a modifiable ester group makes this compound a valuable intermediate for constructing diverse compound libraries. Its primary research value lies in the exploration of structure-activity relationships (SAR), particularly in the synthesis of potential therapeutic agents targeting the central nervous system, oncology, and other disease areas. The specific mechanism of action is dependent on the final synthesized molecule and its biological target. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.2ClH/c1-2-18-13(17)16-7-3-12(4-8-16)11-15-9-5-14-6-10-15;;/h12,14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARENOCWWDCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial. These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

Given its structural similarity to other piperidinecarboxylic acids, it might interact with its targets in a similar manner.

Biochemical Pathways

It’s possible that it may influence the nitric oxide synthesis pathway due to its potential interaction with nitric oxide synthase. Nitric oxide plays a significant role in various biological processes, including vasodilation, immune response, and neurotransmission.

Biochemical Analysis

Biochemical Properties

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms, in humans. These interactions can modulate the production of nitric oxide, a crucial signaling molecule in various physiological processes.

Cellular Effects

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in inflammatory responses and cellular stress. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on nitric oxide synthase, leading to modulation of its activity. This binding can result in either inhibition or activation of the enzyme, depending on the context and concentration of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Metabolic Pathways

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with nitric oxide synthase can affect the production of nitric oxide, which plays a crucial role in cellular signaling and metabolism. Additionally, the compound can modulate the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Subcellular Localization

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride (CAS No. 1211474-84-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride has the following chemical properties:

  • Molecular Formula : C13H27Cl2N3O2
  • Molecular Weight : 328.29 g/mol
  • CAS Number : 1211474-84-8
  • Physical State : Solid, typically encountered as a dihydrochloride salt.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including its potential as an antitumor agent, its neuropharmacological effects, and its interaction with various biological targets.

Antitumor Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from selected studies:

StudyCell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.2Induction of apoptosis via caspase activation
MCF7 (Breast)3.8Inhibition of cell proliferation through cell cycle arrest
HeLa (Cervical)4.5Disruption of mitochondrial function leading to cell death

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological properties. Studies have shown that derivatives can act as anxiolytics and antidepressants. For instance:

  • Mechanism : The compound may interact with serotonin receptors, influencing mood regulation.
  • Case Study : A study demonstrated that similar compounds reduced anxiety-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg .

Structure-Activity Relationship (SAR)

The efficacy of Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride can be attributed to specific structural features:

  • Piperazine Ring : Essential for binding to target receptors.
  • Ethyl Ester Group : Enhances lipophilicity, improving cellular uptake.
  • Dihydrochloride Salt Form : Increases solubility in aqueous environments, facilitating better bioavailability.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that the compound has a moderate half-life and is metabolized primarily in the liver. Toxicity assessments have classified it as an irritant, necessitating caution during handling .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H27Cl2N3O2
  • Molecular Weight : 328.3 g/mol
  • IUPAC Name : Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate; dihydrochloride
  • Purity : Typically 95% .

Pharmacological Applications

1. Nitric Oxide Synthase Modulation

Research indicates that this compound may interact with nitric oxide synthase (NOS), both inducible and endothelial forms. This interaction suggests potential applications in modulating nitric oxide production, which is crucial in various physiological processes such as vasodilation and neurotransmission.

2. Anti-inflammatory Effects

Preliminary studies have shown that ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride may influence inflammatory pathways. Its ability to modulate gene expression related to inflammation positions it as a candidate for developing anti-inflammatory agents .

3. Neuropharmacological Research

Due to its structural similarity to other piperidine derivatives, the compound is being investigated for potential neuropharmacological effects, including anxiolytic and antidepressant properties. Studies focusing on its interaction with neurotransmitter systems could yield insights into treating mood disorders .

Biochemical Applications

1. Enzyme Interaction Studies

The compound's interactions with various enzymes make it a valuable tool in biochemical research. It has been observed to bind to specific sites on enzymes, leading to either inhibition or activation of their functions, which is essential for understanding metabolic pathways .

2. Cellular Metabolism Research

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride influences cellular metabolism by affecting metabolic flux and metabolite levels through its interaction with key enzymes involved in metabolic pathways.

Case Studies

Study Title Focus Area Findings
Effects on Nitric Oxide ProductionPharmacologyDemonstrated modulation of NOS activity, suggesting therapeutic potential.
Inflammatory Gene ExpressionBiochemistryShowed significant changes in the expression of pro-inflammatory genes.
Neurotransmitter InteractionNeuropharmacologyIndicated potential anxiolytic effects through modulation of serotonin pathways.

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Substituents Salt Form Notable Features
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride Piperidine - 4-(Piperazin-1-ylmethyl)
- 1-Ethyl ester
Dihydrochloride Enhanced solubility; ethyl ester may act as a prodrug moiety
tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate (YK010436) Piperidine - 4-(Piperazin-1-ylmethyl)
- 1-tert-Butyl ester
None Increased lipophilicity due to tert-butyl group; likely used as a synthetic intermediate
1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride Pyrrolidine-2,5-dione - Piperazine linked via ethyl chain Dihydrochloride Pyrrolidinedione introduces hydrogen bonding sites; discontinued status may indicate synthesis challenges
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride Piperidine - 1-Pyrazole-4-carboxylate
- 4-Piperidinyl
Hydrochloride Pyrazole adds aromaticity; single HCl reduces solubility compared to dihydrochloride salts

Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound offers superior water solubility compared to non-salt analogs like the tert-butyl derivative . The pyrrolidinedione analog’s dihydrochloride form similarly enhances solubility but may face stability issues due to the diketone moiety .
  • Lipophilicity : The tert-butyl ester in YK010436 increases logP, favoring blood-brain barrier penetration, whereas the ethyl ester in the target compound balances solubility and metabolic hydrolysis .
  • Stability : Ethyl esters are generally more prone to hydrolysis than tert-butyl esters, suggesting the target compound may act as a prodrug .

Data Tables

Table 1: Structural and Functional Group Analysis

Compound Key Functional Groups Salt Form Biological Implications
Target Compound Ethyl ester, piperazine-methyl Dihydrochloride Prodrug potential, high solubility
YK010436 tert-Butyl ester None Lipophilic, synthetic intermediate
Pyrazole Derivative Pyrazole, piperidine Hydrochloride Aromatic binding, moderate solubility

Table 2: Commercial Status and Stability

Compound Salt Form Commercial Availability Stability Notes
Target Compound Dihydrochloride Available (EOS Med Chem) Stable in acidic formulations
Pyrrolidinedione Analog Dihydrochloride Discontinued Potential diketone instability
YK010436 None Available Stable ester, long shelf-life

Q & A

Q. Data Contradiction Analysis :

  • Discrepancies in yield may arise from residual moisture in solvents (affecting base activity) or incomplete deprotection. Monitor reaction progress via TLC or LC-MS to identify bottlenecks .

Analytical Characterization

Q: What advanced analytical techniques validate the compound’s purity and structural integrity? A:

  • Techniques :
    • HPLC-UV/ELSD : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .
    • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR in D₂O or DMSO-d₆. Key signals include the ethyl ester (δ ~4.1 ppm, quartet) and piperazine protons (δ ~2.5–3.5 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 316.2 (free base) and [M+2HCl-H]⁻ at m/z 387.1 (dihydrochloride) .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve co-eluting isomers or degradation products .

Stability Under Various Conditions

Q: How does pH, temperature, or light exposure impact the compound’s stability? A:

  • Stability Studies :
    • pH : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8), releasing free piperazine .
    • Temperature : Store at 2–8°C; prolonged exposure to >25°C accelerates degradation (monitor via HPLC) .
    • Light : Protect from UV light to prevent N-oxide formation (common in piperazine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 2
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Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

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